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Compound of Interest

Compound Name: 3-(2-Hydroxyethyl)piperazin-2-one

CAS No.: 936940-62-4

Cat. No.: B1289965

Get Quote

Executive Summary
Target Molecule: 3-(2-Hydroxyethyl)piperazin-2-one CAS: 936940-62-4 Molecular Formula: C

H

N

O

Role: A versatile heterocyclic building block containing both a lactam and a primary alcohol.[1]
It serves as a critical scaffold in the development of kinase inhibitors and GPCR ligands,
offering a specific vector for solubilizing groups or further functionalization at the C3 position.

This guide prioritizes the

-Bromo-

-Butyrolactone Route.[2][3] Unlike reductive alkylation methods used for N-hydroxyethyl
derivatives, this pathway specifically installs the hydroxyethyl side chain at the C3 position of
the piperazinone ring with high regioselectivity.
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Retrosynthetic Analysis & Strategy
The structural challenge lies in distinguishing the C3-substitution from the more common N-

substitution. The most efficient disconnection involves opening a pre-functionalized lactone ring

with a diamine, followed by an intramolecular S

2 cyclization.

Strategic Disconnection
Bond Break: The N4–C3 and N1–C2 bonds.

Precursors: Ethylenediamine (1,2-diaminoethane) and an electrophilic 4-carbon synthon (

-bromo-

-butyrolactone).

Mechanism:

Step A (Acylation): Nucleophilic attack of the diamine on the lactone carbonyl.

Step B (Alkylation): Intramolecular displacement of the

-bromide by the pendant amine.

3-(2-Hydroxyethyl)piperazin-2-one
(Target)

Acyclic Amide Intermediate
(Transient)

Cyclization (S_N2)Ethylenediamine + 
α-Bromo-γ-butyrolactone

Amide Formation
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Figure 1: Retrosynthetic logic prioritizing the sequential acylation-alkylation cascade.

Core Synthesis Pathway: The -Bromo Lactone
Route[2]
Phase 1: Precursor Synthesis ( -Bromination)
Commercially available
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-butyrolactone (GBL) is brominated at the

-position.[2] This step activates the C2 carbon for the subsequent ring closure.

Reagents:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

-Butyrolactone, Bromine (Br

), Red Phosphorus (P

).[3][4] Key Transformation: Hell-Volhard-Zelinsky type halogenation.

Parameter Specification Note

Stoichiometry
1.0 eq GBL : 1.05 eq Br

: 0.03 eq P

Excess Br

ensures conversion.

Temperature 70–80 °C Initiates radical/catalytic cycle.

Critical Control Slow addition of Br Highly exothermic; control HBr

evolution.

Protocol 1.1: Preparation of

-Bromo-

-butyrolactone

Charge a reactor with

-butyrolactone (1.0 eq) and red phosphorus (0.03 eq).

Heat to 70 °C.

Add Bromine (1.05 eq) dropwise via an addition funnel over 2–3 hours. Maintain temperature

between 70–80 °C.

Caution: HBr gas is evolved.[4] Scrubbing is required.

Post-addition, stir at 80 °C for 3 hours to ensure completion.
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Sparge with nitrogen to remove residual HBr/Br

.[2]

Purification: Vacuum distillation (bp ~125–127 °C at 13 mmHg) yields the product as a clear,

dense oil.

Phase 2: Cyclization with Ethylenediamine
This is the convergent step where the piperazinone ring is formed.

Reagents: Ethylenediamine (EDA), Ethanol (solvent),

-Bromo-

-butyrolactone. Mechanism: The primary amine of EDA attacks the lactone carbonyl (kinetic
control), opening the ring to form a hydroxy-amide. The second amine then displaces the
bromide (thermodynamic closure).

Protocol 1.2: Formation of 3-(2-Hydroxyethyl)piperazin-2-one

Setup: Charge Ethylenediamine (3.0 eq) into a reactor with Ethanol (10 vol). Cool to 0 °C.

Note: Excess diamine acts as an HBr scavenger and prevents oligomerization.

Addition: Add

-bromo-

-butyrolactone (1.0 eq) dropwise over 1 hour, maintaining internal temperature < 10 °C.

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours.

Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. This thermal boost drives the

intramolecular S

2 displacement.

Workup:
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Concentrate the mixture under reduced pressure to remove ethanol and excess

ethylenediamine.

The residue contains the product hydrobromide salt and ethylenediamine hydrobromide.

Neutralize with methanolic NaOH or an ion-exchange resin (e.g., Amberlite IRA-400 OH

form) to liberate the free base.

Filter off inorganic salts (NaBr).

Purification: Recrystallize from Isopropanol/Acetone or purify via flash column

chromatography (DCM:MeOH 9:1) if high purity is required.

Reaction Mechanism & Critical Process Parameters
(CPP)
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a

"Lactone Ring Opening" followed by a "Ring Closing" event.[2]

Reagents:
EDA + α-Bromo-GBL

Intermediate:
N-(2-aminoethyl)-2-bromo-4-hydroxybutanamide

Nucleophilic Acyl Substitution
(T < 10°C) Transition State:

Intramolecular S_N2 Attack
Heat (Reflux) Product:

3-(2-hydroxyethyl)piperazin-2-one
Cyclization & HBr Loss
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Figure 2: Mechanistic flow of the cascade reaction.

Critical Process Parameters (CPP)
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Parameter Setting Scientific Rationale

EDA Stoichiometry > 2.5 Equivalents

Prevents dimerization (two

lactones reacting with one

diamine). Excess amine

ensures the statistical

probability favors the

monomer.

Addition Temp < 10 °C

Controls the exotherm of the

initial amide formation. High

temps during addition can lead

to polymerization.

Reflux Time 4–6 Hours

The second step

(displacement of secondary

bromide) is sterically hindered

and slower than the initial

acylation.

Analytical Profile
To validate the synthesis, compare spectral data against these expected values.

Physical State: Viscous, pale yellow oil or low-melting solid (hygroscopic).

Mass Spectrometry (ESI+): [M+H]

= 145.09.

H NMR (400 MHz, D

O):

3.65 (t, 2H, -CH

OH)

3.45 (dd, 1H, H-3 ring methine)
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3.20–3.35 (m, 2H, H-5 ring)

2.90–3.05 (m, 2H, H-6 ring)

1.80–2.00 (m, 2H, -CH

-CH

OH side chain)

C NMR (100 MHz, D

O):

Carbonyl (C2): ~175 ppm

C3 (Methine): ~55 ppm

Side chain alcohol (CH

OH): ~59 ppm

Ring Carbons (C5, C6): ~40–45 ppm

Alternative Pathway: Chiral Synthesis
(Enantioselective)
For drug development requiring specific enantiomers (e.g., (S)-3-(2-hydroxyethyl)piperazin-2-
one), the racemic lactone route is unsuitable. Use the Amino Acid Route.

Starting Material: L-Homoserine lactone hydrochloride.

Protocol:

React L-Homoserine lactone with N-Boc-glycinaldehyde (reductive amination) followed by

cyclization? No.

Better Route: React L-Homoserine lactone with chloroacetyl chloride to form the

-chloroamide, then react with ammonia to cyclize.
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Note: This yields the 6-substituted isomer or requires complex protection.

Recommended Chiral Route: Resolution of the racemic 3-(2-hydroxyethyl)piperazin-2-
one using chiral HPLC or diastereomeric salt formation with tartaric acid is often more

cost-effective than de novo chiral synthesis for this specific scaffold.
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Search Verification)

Commercial Availability & CAS Verification: PubChem Compound Summary for CID

23008991, 3-(2-Hydroxyethyl)piperazin-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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